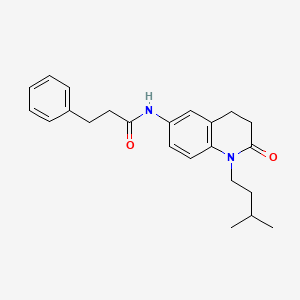

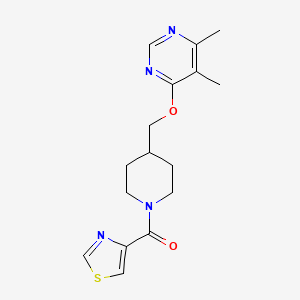

![molecular formula C15H13N3O2S B2859130 N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851944-32-6](/img/structure/B2859130.png)

N-(2,4-dimethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives, such as thiazolopyrimidines, are known to have various biological activities . They are part of many natural and synthetic compounds and have been used in the development of various drugs .

Synthesis Analysis

Thiazolopyrimidines can be synthesized from various thiazoles. The reaction of thiazoles with thiourea can yield hybrid molecules in an excellent yield .Molecular Structure Analysis

The structure of pyrimidine derivatives can be confirmed using spectroscopic techniques and X-ray diffraction studies . The conformation of the dihydropyrimidine ring can vary .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various reactions. For instance, they can be synthesized from α-methyl or α-methylene ketones using the Biginelli reaction .科学的研究の応用

Anticancer Activity

The thiazolopyrimidine derivatives have been studied for their potential as anticancer agents. These compounds have shown promising results in in vitro cytotoxic evaluations against various cancer cell lines, including human breast carcinoma (MCF-7), lung adenocarcinoma (A549), and cervical cancer (HeLa) cells . The presence of the thiazolopyrimidine moiety contributes to the compound’s ability to interact with cancer cells and disrupt their genetic pathways, leading to the inhibition of cancer cell growth.

Antibacterial Properties

Thiazolopyrimidine derivatives also exhibit significant antibacterial activities. The structural similarity of the thiazolopyrimidine ring system to purine allows these compounds to effectively bind to biological targets, which can be exploited in the design of new antibacterial drugs . This application is particularly relevant in the context of increasing antibiotic resistance.

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolopyrimidine derivatives make them candidates for the treatment of inflammatory diseases. These compounds can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of inflammatory conditions .

Enzyme Inhibition

Thiazolopyrimidine derivatives have been identified as potent inhibitors of various enzymes, such as acetylcholinesterase and Mycobacterium tuberculosis O-acetylserine sulfhydrylase . This enzyme inhibition is crucial for the development of treatments for diseases like Alzheimer’s and tuberculosis.

Antihypertensive Effects

These derivatives have shown potential as antihypertensives, which are medications used to treat high blood pressure. By inhibiting certain biological pathways, thiazolopyrimidine derivatives can help reduce blood pressure levels, contributing to the management of hypertension .

Antiviral Applications

The antiviral properties of thiazolopyrimidine derivatives are another area of interest. These compounds can interfere with the replication of viruses, offering a pathway to develop new antiviral drugs that could be effective against a range of viral infections .

作用機序

Target of Action

The primary targets of N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide are cancer cells, specifically human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . These cells are the primary targets due to the compound’s potent cytotoxic activity .

Mode of Action

The compound interacts with its targets by disrupting their genetic pathways . This disruption is achieved through the compound’s interaction with topoisomerase II, an enzyme that plays a crucial role in DNA replication and transcription . The compound’s interaction with topoisomerase II inhibits the enzyme’s activity, leading to DNA damage and cell death .

Biochemical Pathways

The compound affects the biochemical pathways related to DNA replication and transcription. By inhibiting topoisomerase II, the compound disrupts the normal functioning of these pathways, leading to DNA damage and cell death . This disruption of the biochemical pathways is what gives the compound its potent cytotoxic activity .

Pharmacokinetics

The compound’s potent cytotoxic activity suggests that it has good bioavailability

Result of Action

The result of the compound’s action is the death of cancer cells. The compound exhibits potent cytotoxic activity against human breast carcinoma cell line (MCF-7), human lung adenocarcinoma cell line (A549), and human cervical cancer cell line (HeLa) . This cytotoxic activity is the result of the compound’s disruption of the cells’ genetic pathways and its inhibition of topoisomerase II .

将来の方向性

特性

IUPAC Name |

N-(2,4-dimethylphenyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-9-3-4-12(10(2)7-9)17-13(19)11-8-16-15-18(14(11)20)5-6-21-15/h3-8H,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFNFCVCWUPBJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-dimethylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

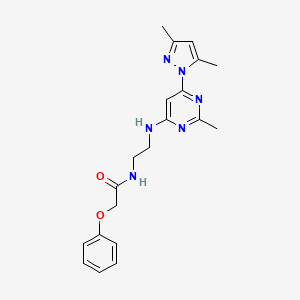

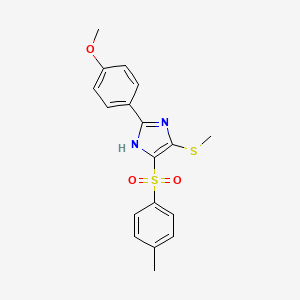

![Benzo[d]thiazol-2-yl(4-((furan-2-ylmethyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2859047.png)

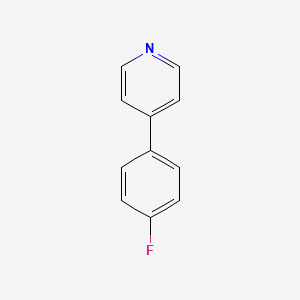

![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3,5-dimethylpyrazole](/img/structure/B2859049.png)

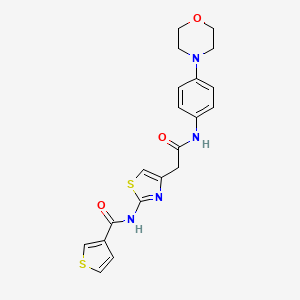

![N-methyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2859050.png)

![Methyl 3-[2-(2-methoxy-2-oxoethyl)phenyl]-2-[2-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]phenyl]propanoate](/img/structure/B2859052.png)

![3-tert-butyl-1-[(3,4-dimethoxyphenyl)methyl]-1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]thiourea](/img/structure/B2859057.png)

![4-(Cyclopropylmethyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2859060.png)

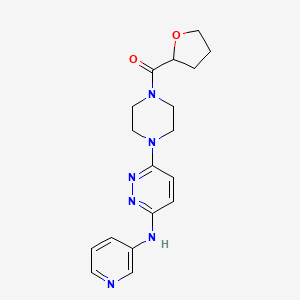

![3-[(2-Chlorophenyl)methyl]-1-[(2-fluorophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/no-structure.png)